molecular formula C12H24N2 B3287471 Piperazine, 1-cyclohexyl-3,5-dimethyl- CAS No. 84630-58-0

Piperazine, 1-cyclohexyl-3,5-dimethyl-

Cat. No.: B3287471
CAS No.: 84630-58-0
M. Wt: 196.33 g/mol
InChI Key: XCWJKEZTXGASCS-UHFFFAOYSA-N
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Description

Piperazine, 1-cyclohexyl-3,5-dimethyl- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives often involves cyclization reactions. For example, cyclization of 1,2-diamine derivatives with sulfonium salts is a common method. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives typically involves large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-cyclohexyl-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Scientific Research Applications

Piperazine, 1-cyclohexyl-3,5-dimethyl- has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazine, 1-cyclohexyl-3,5-dimethyl- involves its interaction with specific molecular targets. The piperazine moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: Another six-membered nitrogen-containing heterocycle, but with only one nitrogen atom.

    Morpholine: A six-membered ring with one nitrogen and one oxygen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness

Piperazine, 1-cyclohexyl-3,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl and dimethyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties .

Properties

IUPAC Name

1-cyclohexyl-3,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-10-8-14(9-11(2)13-10)12-6-4-3-5-7-12/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWJKEZTXGASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284916
Record name Piperazine, 1-cyclohexyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84630-58-0
Record name Piperazine, 1-cyclohexyl-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84630-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-cyclohexyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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